molecular formula C10H15NO B13866540 4-ethoxy-2-ethylBenzenamine CAS No. 104338-29-6

4-ethoxy-2-ethylBenzenamine

Cat. No.: B13866540
CAS No.: 104338-29-6
M. Wt: 165.23 g/mol
InChI Key: RWKBLWAGZOGSLH-UHFFFAOYSA-N
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Description

4-Ethoxy-2-ethylbenzenamine is a substituted aniline derivative with an ethoxy group (-OCH₂CH₃) at the para position (C4) and an ethyl group (-CH₂CH₃) at the ortho position (C2) on the benzene ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol (calculated).

Properties

CAS No.

104338-29-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-ethoxy-2-ethylaniline

InChI

InChI=1S/C10H15NO/c1-3-8-7-9(12-4-2)5-6-10(8)11/h5-7H,3-4,11H2,1-2H3

InChI Key

RWKBLWAGZOGSLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-ethylaniline can be achieved through several methods:

Industrial Production Methods

In industrial settings, the production of 4-Ethoxy-2-ethylaniline typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalytic hydrogenation is often preferred for its efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-2-ethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and metabolic pathways involving aniline derivatives.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-ethylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
4-Ethoxy-2-ethylbenzenamine C₁₀H₁₅NO 165.23 -OCH₂CH₃ (C4), -CH₂CH₃ (C2) Enhanced steric bulk, lipophilic
4-Ethoxybenzenamine C₈H₁₁NO 137.18 -OCH₂CH₃ (C4) Simpler structure, lower MW
2-Ethyl-4-methoxybenzenamine C₉H₁₃NO 151.21 -OCH₃ (C4), -CH₂CH₃ (C2) Methoxy vs. ethoxy substitution
4-Methoxybenzenamine (p-anisidine) C₇H₉NO 123.15 -OCH₃ (C4) Common aniline derivative
4-Ethoxy-2-nitrobenzenamine C₈H₁₀N₂O₃ 182.18 -OCH₂CH₃ (C4), -NO₂ (C2) Electron-withdrawing nitro group

Key Comparisons :

Electronic Effects: The ethoxy group (-OCH₂CH₃) in 4-ethoxy-2-ethylbenzenamine donates electrons via resonance, activating the ring toward electrophilic substitution. This effect is stronger than that of the methoxy group (-OCH₃) in 2-ethyl-4-methoxybenzenamine due to increased alkyl chain length . The ethyl group (-CH₂CH₃) at C2 exerts a weaker electron-donating inductive effect compared to substituents like -NH₂ or -OCH₃.

Physical Properties: The molecular weight of 4-ethoxy-2-ethylbenzenamine (165.23 g/mol) is higher than simpler analogs like 4-ethoxybenzenamine (137.18 g/mol), leading to a higher boiling point and lower water solubility due to increased hydrophobicity . Compared to 4-ethoxy-2-nitrobenzenamine (182.18 g/mol), the absence of a nitro group (-NO₂) in the target compound reduces polarity and melting point .

Reactivity and Applications :

  • Nucleophilic Substitution : The ethoxy group can undergo demethylation or act as a leaving group under acidic conditions, a reactivity shared with 4-ethoxybenzenamine .
  • Electrophilic Aromatic Substitution (EAS) : The ethyl and ethoxy substituents direct EAS to specific positions. For example, nitration or sulfonation would likely occur at C5 or C6 due to meta/para-directing effects of the substituents .
  • Biological Activity : Substituted anilines are precursors in pharmaceuticals and dyes. The ethyl group may enhance lipid solubility, improving membrane permeability in drug candidates compared to methoxy derivatives .

Research Findings and Data

Thermochemical Data :

  • While direct thermochemical data for 4-ethoxy-2-ethylbenzenamine is unavailable, analog compounds like 4-methoxybenzenamine exhibit enthalpy of formation (ΔfH°) values around -185 kJ/mol in the liquid phase .

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